8a-Methyl-hexahydro-pyrrolo[1,2-a]pyrimidin-6-one
Overview
Description
8a-Methyl-hexahydro-pyrrolo[1,2-a]pyrimidin-6-one is a heterocyclic compound with the molecular formula C8H14N2O and a molecular weight of 154.21 g/mol . This compound is characterized by a fused ring system consisting of a pyrrolo and pyrimidinone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8a-Methyl-hexahydro-pyrrolo[1,2-a]pyrimidin-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrrolidine derivative with a suitable aldehyde or ketone, followed by cyclization and reduction steps . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 8a-Methyl-hexahydro-pyrrolo[1,2-a]pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce alkyl, acyl, or halogen groups .
Scientific Research Applications
8a-Methyl-hexahydro-pyrrolo[1,2-a]pyrimidin-6-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8a-Methyl-hexahydro-pyrrolo[1,2-a]pyrimidin-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Hexahydro-pyrrolo[1,2-a]pyrimidin-6-one: Lacks the methyl group at the 8a position.
8a-Ethyl-hexahydro-pyrrolo[1,2-a]pyrimidin-6-one: Contains an ethyl group instead of a methyl group at the 8a position.
8a-Methyl-octahydro-pyrrolo[1,2-a]pyrimidin-6-one: Has an additional hydrogenation compared to the hexahydro form.
Uniqueness: The presence of the methyl group at the 8a position in 8a-Methyl-hexahydro-pyrrolo[1,2-a]pyrimidin-6-one imparts unique chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from its analogs .
Biological Activity
8a-Methyl-hexahydro-pyrrolo[1,2-a]pyrimidin-6-one is a heterocyclic compound with significant potential in medicinal chemistry. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antitumor, and enzyme inhibition properties. This article reviews the biological activity of this compound, synthesizing findings from various studies.
- Molecular Formula : C₈H₁₄N₂O
- Molecular Weight : 154.21 g/mol
- CAS Number : 21603-68-9
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can form hydrogen bonds with these targets, potentially inhibiting their activity and influencing various biochemical pathways. This interaction is crucial for its antimicrobial and antitumor effects.
Antimicrobial Activity
Research indicates that pyrrolo[1,2-a]pyrimidines exhibit notable antimicrobial properties. For instance, a study highlighted the effectiveness of related compounds in inhibiting the growth of various fungal strains, including Candida spp. The minimum inhibitory concentrations (MIC) for these compounds suggest strong antifungal activity, which could be extended to this compound due to structural similarities .
Antitumor Activity
Pyrrolo[1,2-a]pyrimidines have also been investigated for their antitumor properties. A recent study demonstrated that derivatives of this class could inhibit tumor growth significantly. The mechanism involves targeting bromodomains in cancer cells, which are critical for regulating gene expression related to tumor proliferation . The compound's structural features may enhance its binding affinity to these targets.
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor. Specific studies have focused on its ability to inhibit enzymes involved in metabolic pathways that are often dysregulated in diseases such as cancer and diabetes. The binding interactions facilitate a reduction in enzymatic activity, thereby altering metabolic processes beneficially .
Study on Antimicrobial Properties
A comparative analysis was conducted on the antimicrobial efficacy of various pyrrolopyrimidine derivatives against Candida albicans, Candida glabrata, and other strains. The results indicated that compounds similar to this compound exhibited MIC values ranging from 0.5 to 4 µg/mL, showcasing their potential as antifungal agents .
Study on Antitumor Effects
In a preclinical study involving xenograft models of human tumors, administration of pyrrolopyrimidine derivatives resulted in up to 99% tumor growth inhibition compared to control groups. This study emphasized the role of structural modifications in enhancing the therapeutic efficacy of these compounds .
Data Summary Table
Properties
IUPAC Name |
8a-methyl-1,2,3,4,7,8-hexahydropyrrolo[1,2-a]pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-8-4-3-7(11)10(8)6-2-5-9-8/h9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGYKKRPXVDQFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)N1CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501218136 | |
Record name | Hexahydro-8a-methylpyrrolo[1,2-a]pyrimidin-6(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501218136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21603-68-9 | |
Record name | Hexahydro-8a-methylpyrrolo[1,2-a]pyrimidin-6(2H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21603-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexahydro-8a-methylpyrrolo[1,2-a]pyrimidin-6(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501218136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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